(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one
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Description
(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one is a useful research compound. Its molecular formula is C30H48O and its molecular weight is 424.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chromatographic Analysis in Medicinal Plants
A study conducted by Arora Sunita, M. Sonam, and K. Ganesh in 2017 focused on the chromatographic analysis of an endangered medicinal plant, Sarcostemma viminale, from the Thar Desert in Rajasthan, India. The research utilized gas chromatography-mass spectrometry (GC-MS) to identify bioactive phytochemicals in the plant, including 4,4,6a,6b,8a,11,11,14b-octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one. This compound was found in significant quantities in various extracts, highlighting its potential role in the plant's medicinal properties (Arora, Sonam, & Ganesh, 2017).
Structural Studies in Chemistry
The compound has been involved in structural studies, such as the work of Yamaguchi et al. in 1993. They reported the structures of two diastereomers where a cyclobutane moiety is fused to a 13-membered ring. The research provides insights into the conformations and configurations of complex molecular structures, which can be valuable in various chemical synthesis applications (Yamaguchi, Takeda, Shimotani, & Yoshii, 1993).
Potential Anti-cancer Applications
In 2020, Umar et al. conducted an in silico study to investigate the potential of bioactive compounds from Raphia taedigera seed oil as anti-cancer agents. The compound 4,4,6a,6b,8a,11,11,14b-octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one demonstrated promising binding affinity in molecular docking studies targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting potential efficacy in cancer treatment (Umar et al., 2020).
Biomedical Engineering Applications
A 2011 study by Ma et al. on Phyllostachys pubescens extractives identified the compound as a significant constituent. This research points to potential applications of the compound in the field of biomedical engineering, particularly in developing new biomedicines (Ma, Wu, Zhang, & Peng, 2011).
Synthesis and Antiprotozoal Activity
Research by Ismail et al. in 2003 on the synthesis and antiprotozoal activity of certain compounds included this chemical as a part of their study. Their work contributes to understanding the potential use of such compounds in treating protozoal infections, although the specific role of this compound in their findings is not explicitly detailed (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
properties
IUPAC Name |
(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-23H,9-19H2,1-8H3/t22?,23-,27-,28+,29-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDOJPVQQJLGI-XYWPKQKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555554 |
Source
|
Record name | (5xi)-Olean-13(18)-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one | |
CAS RN |
20248-08-2 |
Source
|
Record name | (5xi)-Olean-13(18)-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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